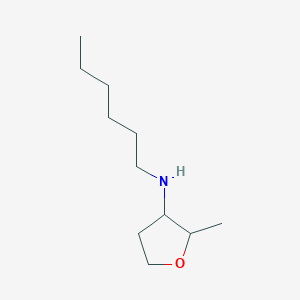

N-Hexyl-2-methyltetrahydrofuran-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-hexyl-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H23NO/c1-3-4-5-6-8-12-11-7-9-13-10(11)2/h10-12H,3-9H2,1-2H3 |

InChI Key |

CPUNULKYJOKWKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1CCOC1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Hexyl 2 Methyltetrahydrofuran 3 Amine and Congeneric Tetrahydrofuran Amine Derivatives

Strategies for Tetrahydrofuran (B95107) Ring Construction

Radical-mediated cyclizations are a powerful tool for the synthesis of tetrahydrofuran derivatives, often proceeding through a 5-exo-trig cyclization of an alkoxy radical. rsc.org These reactions are typically initiated by generating a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor.

One common approach involves the use of tributyltin hydride (Bu₃SnH) and an initiator like 2,2'-azobisisobutyronitrile (AIBN). acs.org This system can effectively mediate the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides to yield 2-substituted 4-methyltetrahydrofurans. acs.org These reactions often show a preference for the formation of the trans-2,4-disubstituted product, which can be rationalized by a chair-like transition state where the 2-substituent preferentially occupies a pseudoequatorial position. acs.org

The diastereoselectivity of these radical cyclizations can be influenced by the addition of Lewis acids. For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the unperturbed reaction may favor the trans-isomer, but the addition of trialkylaluminums can reverse this selectivity. diva-portal.org This control over stereochemistry is a significant advantage in the synthesis of complex target molecules. diva-portal.org Radical reactions can also be employed to construct more elaborate structures, such as bis(tetrahydrofurans), from acyclic precursors with high stereocontrol. nih.gov

Recent innovations include unprecedented pathways such as the 5-exo-trig cyclization of an alkoxy radical that is itself generated from a 1,5-hydrogen shift from a hydroxyl group to a vinyl radical. rsc.orgresearchgate.net

| Radical Precursor Type | Key Reagents | Typical Product | Observed Selectivity |

|---|---|---|---|

| β-(allyloxy)alkyl aryl selenides | Bu₃SnH, AIBN | 2-substituted 4-methyltetrahydrofurans | Favors trans-2,4-disubstitution (cis/trans = 1/3–1/10) acs.org |

| Haloallyl ethers | Ni(acac)₂, Et₂Zn | Functionalized tetrahydrofurans | Allows for tandem cyclization-alkylation nih.gov |

| γ-hydroxy vinyl compounds | Not specified | Substituted tetrahydrofurans | Via 1,5-hydrogen shift to vinyl radical rsc.org |

Transition metal catalysis offers a diverse and highly efficient platform for the synthesis of tetrahydrofurans. These methods often proceed under mild conditions, exhibit high functional group tolerance, and provide excellent control over regio- and stereoselectivity. Catalysts based on palladium, platinum, copper, and iron have been extensively developed for various types of cycloetherification reactions.

Palladium catalysts are exceptionally versatile for constructing tetrahydrofuran rings. One notable method is the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, a process that forms both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.orgacs.org These reactions are thought to proceed via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgnih.gov This carboetherification can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with diastereomeric ratios up to >20:1. acs.orgnih.gov

Oxidative cyclization of unsaturated alcohols, often referred to as a Wacker-type cyclization, is another important palladium-catalyzed route. nih.gov For example, treating a γ-hydroxy alkene with a catalytic amount of Pd(OAc)₂ in the presence of a stoichiometric oxidant like Cu(OAc)₂ under an oxygen atmosphere can yield 2-vinyltetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov

More recently, the redox-relay Heck reaction has emerged as a strategy to synthesize 3-aryl tetrahydrofurans from cis-butene-1,4-diol. This operationally simple method generates cyclic hemiacetals that can be subsequently reduced to the desired tetrahydrofuran products. organic-chemistry.org Palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl epoxides also provides a route to chiral tetrahydrofurans with multiple contiguous stereocenters. thieme-connect.com

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Carboetherification | γ-hydroxy alkenes + aryl bromides | Pd catalyst + NaOtBu | Forms C-C and C-O bonds; high diastereoselectivity (>20:1) organic-chemistry.orgnih.gov |

| Oxidative Cyclization | γ-hydroxy alkenes | Pd(OAc)₂ + Cu(OAc)₂ / O₂ | Excellent diastereoselectivity for vinyl-substituted THFs nih.gov |

| Redox-Relay Heck | cis-butene-1,4-diol | Pd catalyst | Forms 3-aryl tetrahydrofurans via hemiacetal intermediate organic-chemistry.org |

| [3+2] Cycloaddition | Vinyl epoxides + β-keto enol ethers | Pd catalyst + chiral ligand | Generates chiral THFs with three stereocenters thieme-connect.com |

Platinum-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical method for synthesizing cyclic ethers. This reaction is particularly effective for the cyclization of γ- and δ-hydroxy olefins to form tetrahydrofuran and tetrahydropyran rings, respectively. nih.gov

An effective catalytic system involves a mixture of [PtCl₂(H₂C=CH₂)]₂ and a phosphine ligand like P(4-C₆H₄CF₃)₃. nih.govorganic-chemistry.org This system efficiently catalyzes the hydroalkoxylation under relatively mild conditions (e.g., 70°C). nih.govorganic-chemistry.org A key advantage of this method is its broad functional group tolerance, accommodating esters (pivaloate, acetate), amides, silyl and benzyl ethers, and even additional hydroxyl and olefinic groups. organic-chemistry.orgnih.gov The reaction also tolerates a wide range of substitution patterns on the hydroxy olefin substrate, including at the α, β, and γ positions. nih.gov This methodology has been successfully applied to the formation of fused and spirobicyclic ether systems. nih.gov Recent developments have focused on designing novel "donor-acceptor" type platinum catalysts that show high efficiency for hydroalkoxylation at mild temperatures (23–50 °C) with a broad substrate scope. nih.gov

Copper catalysis offers mild and efficient pathways for tetrahydrofuran synthesis. A novel copper-catalyzed cyclization has been developed involving the ring-opening of hydroxycyclopropanols. nih.gov In this reaction, a strained C-C bond is cleaved and a new C(sp³)–O bond is formed, yielding di- or tri-substituted tetrahydrofurans. This method features a broad substrate scope, good functional group tolerability, and scalability. nih.gov

Another approach is the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, which affords cycloalkane-fused dihydrofurans in moderate to excellent yields under mild conditions. ccspublishing.org.cn Mechanistic studies suggest that this transformation proceeds through radical intermediates. ccspublishing.org.cn Furthermore, copper(II) chloride has been used to catalyze the α-C-H amination of tetrahydrofuran itself with indole or carbazole derivatives, demonstrating copper's utility in functionalizing the pre-formed ether ring via cross-dehydrogenative coupling (CDC). researchgate.net

Iron-catalyzed C-H activation has emerged as a cost-effective and environmentally friendly strategy for forming C-O bonds, including the synthesis of cyclic ethers. acs.org This approach enables the transformation of unreactive C(sp³)-H bonds into valuable chemical linkages. researchgate.net While much of the research has focused on intermolecular reactions, the principles can be extended to intramolecular cyclizations for ether synthesis.

For instance, iron catalysts can mediate the α-C(sp³)-H activation of existing ethers to form mixed acetals, showcasing the ability of iron to functionalize the carbon adjacent to the ether oxygen. organic-chemistry.org The development of iron-catalyzed intramolecular C(sp³)-H amination of alkyl azides provides a direct route to N-heterocycles, a strategy whose principles are relevant to the analogous C-O bond formation for O-heterocycles. rsc.org Iron catalysis for C-H activation is a rapidly advancing field, with significant potential for developing novel, sustainable routes to tetrahydrofuran derivatives. acs.orgresearchgate.net

Transition Metal-Catalyzed Cycloetherification and Related Reactions

Stereo- and Regioselective Introduction of the 2-Methyl Moiety

The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for determining the biological activity and physical properties of the molecule. Therefore, the development of methodologies for the enantioselective and diastereoselective introduction of the 2-methyl group is of paramount importance.

Several strategies have been developed for the enantioselective synthesis of substituted tetrahydrofurans. Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones, in the presence of a chiral phosphoramidite ligand, have been shown to produce 2,2-disubstituted 4-methylenetetrahydrofurans in high yields and enantioselectivities. nih.gov Another powerful approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to a range of biologically important 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities. chemistryviews.org Furthermore, enantioselective [4+2] cycloadditions between substituted furans and chiral dienophiles, followed by ring-opening metathesis, can lead to highly substituted tetrahydrofurans. nih.gov

| Methodology | Catalyst/Reagent | Key Features | Product | Reference |

| Palladium-Catalyzed [3+2] Cycloaddition | Pd Catalyst, Chiral Phosphoramidite Ligand | High enantioselectivity | 2,2-Disubstituted 4-Methylenetetrahydrofurans | nih.gov |

| Sequential Henry Reaction/Iodocyclization | Copper Catalyst | One-pot procedure, excellent enantioselectivities | 2,5-Polysubstituted Tetrahydrofurans | chemistryviews.org |

| Enantioselective [4+2] Cycloaddition/Ring-Opening Metathesis | Chiral Vinyl Sulfoxide | Highly diastereoselective cycloaddition | 2,2,5-Trisubstituted Tetrahydrofurans | nih.gov |

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Carbohydrates, which constitute a significant portion of renewable biomass, are a particularly important source of chiral building blocks. researchgate.net 2-Methyltetrahydrofuran (B130290) itself can be derived from renewable resources such as furfural (B47365) or levulinic acid, which are obtained from the dehydration of C5 and C6 sugars, respectively. nih.govnih.gov The inherent chirality of these biomass-derived precursors can be exploited to synthesize enantiomerically pure or enriched 2-methyltetrahydrofuran derivatives. For example, the synthesis of a key multi-functionalized cyclitol from D-glucose has been demonstrated, showcasing the utility of carbohydrates in complex molecule synthesis. researchgate.net

2-Methylfuran, which can be produced by the vapor-phase hydrogenation of furfural, serves as a direct precursor to 2-methyltetrahydrofuran. google.commdpi.com The hydrogenation of 2-methylfuran to 2-methyltetrahydrofuran can be achieved with high conversion and selectivity using a reduced nickel-based catalyst. google.com This process is a key step in the production of this bio-derived solvent and can be integrated into a broader biorefinery concept. google.com Furthermore, 2-methylfuran can undergo various chemical transformations, such as hydroxyalkylation/alkylation reactions, to produce more complex furanic derivatives that can subsequently be hydrogenated to the corresponding substituted tetrahydrofurans. mdpi.com

| Starting Material | Reaction | Catalyst | Product | Reference |

| Furfural | Vapor-Phase Hydrogenation | Copper-based catalyst | 2-Methylfuran | google.com |

| 2-Methylfuran | Hydrogenation | Reduced Nickel-based catalyst | 2-Methyltetrahydrofuran | google.com |

| 2-Methylfuran and Aldehydes/Ketones | Hydroxyalkylation/Alkylation | Acid catalysts (e.g., H₂SO₄) | Substituted Bifurans | mdpi.com |

Diverse Methods for 3-Amine Moiety Introduction

The introduction of the amine functionality at the C3 position of the 2-methyltetrahydrofuran ring is a crucial step in the synthesis of the target compound. Various methods can be envisioned for this transformation, often involving the functionalization of a pre-formed tetrahydrofuran ring.

One approach involves the radical addition of tetrahydrofuran to imines. researchgate.net This method, which can be promoted by an initiator like tert-butyl hydroperoxide (TBHP), allows for the formation of a C-C bond between the tetrahydrofuran ring and the imine, leading to the formation of a β-amino ether. researchgate.net While this typically results in substitution at the 2-position of the tetrahydrofuran, modifications of this strategy could potentially be adapted for functionalization at the 3-position.

A more direct route involves the reductive amination of a ketone precursor. The synthesis of a THF-derived ketone can be followed by reductive amination with the desired amine (in this case, hexylamine) in the presence of a reducing agent to yield the target N-Hexyl-2-methyltetrahydrofuran-3-amine. scispace.com This is a widely used and versatile method for the formation of C-N bonds.

Another strategy is the reduction of an amide. A 2-methyltetrahydrofuran-3-carboxylic acid derivative could be converted to the corresponding N-hexylamide, which can then be reduced to the target amine using a suitable reducing agent such as lithium aluminum hydride or by employing a two-step procedure involving activation with triflic anhydride followed by reduction with sodium borohydride. organic-chemistry.org

Finally, the introduction of the amine group can be achieved through nucleophilic substitution reactions. A suitable leaving group at the 3-position of the 2-methyltetrahydrofuran ring, such as a tosylate or a halide, can be displaced by hexylamine to afford the desired product.

| Method | Precursor | Key Reagents | Product | Reference |

| Radical Addition | Tetrahydrofuran and Imine | tert-Butyl Hydroperoxide (TBHP) | β-Amino Ether | researchgate.net |

| Reductive Amination | Tetrahydrofuran-3-one | Hexylamine, Reducing Agent (e.g., NaBH₃CN) | N-Hexyl-tetrahydrofuran-3-amine | scispace.com |

| Amide Reduction | N-Hexyl-2-methyltetrahydrofuran-3-carboxamide | LiAlH₄ or Tf₂O/NaBH₄ | N-Hexyl-2-methyltetrahydrofuran-3-amine | organic-chemistry.org |

| Nucleophilic Substitution | 2-Methyltetrahydrofuran-3-yl Tosylate | Hexylamine | N-Hexyl-2-methyltetrahydrofuran-3-amine | N/A |

Amination Reactions from Hydroxyl or Halide Precursors

A foundational approach to synthesizing tetrahydrofuran amines involves the conversion of more readily available precursors, such as alcohols or alkyl halides. These methods leverage classical nucleophilic substitution chemistry to introduce the nitrogen-containing functionality.

One common strategy is the intramolecular SN2 reaction, where a hydroxyl group is converted into a better leaving group (e.g., a sulfonate ester like tosylate or mesylate) and is subsequently displaced by an amine nucleophile. nih.gov In an intermolecular context, 2-methyltetrahydrofuran-3-ol can be activated, for example, by conversion to a sulfonate ester, and then reacted with an amine source like ammonia or a protected amine equivalent.

Alternatively, a halide precursor, such as 3-bromo-2-methyltetrahydrofuran, can be directly subjected to amination. However, direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic itself and reacting with remaining alkyl halide. libretexts.org To circumvent this, methods like the Gabriel synthesis are employed, which utilizes the phthalimide anion as an ammonia surrogate. This approach ensures mono-alkylation and provides the primary amine upon subsequent hydrolysis. libretexts.org

Table 1: Comparison of Amination Methods from Precursors

| Precursor Type | Activating/Reacting Agent | Key Intermediate/Product | Advantages | Challenges |

|---|---|---|---|---|

| Hydroxyl | TsCl, MsCl, then NH₃ | Tosylated/Mesylated THF, then THF-amine | Readily available starting materials. | Multi-step process, potential for elimination side reactions. |

| Halide | Ammonia (NH₃) | Mixture of primary, secondary, tertiary amines | Direct, one-step process. | Poor selectivity, over-alkylation is a major issue. libretexts.org |

Reductive Amination Protocols for Aldehyde and Ketone Intermediates

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. acsgcipr.org This process involves the reaction of a carbonyl compound, in this case, 2-methyltetrahydrofuran-3-one (B1294639), with an amine in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.org

This method is particularly advantageous as it is often a one-pot reaction and avoids the use of potentially genotoxic alkylating agents. acsgcipr.org A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. organic-chemistry.org Other common reagents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

For the synthesis of the primary 2-methyltetrahydrofuran-3-amine, ammonia or a source like ammonium (B1175870) formate can be used as the nitrogen source. organic-chemistry.org The reaction is highly efficient for converting ketones to primary amines.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Common, inexpensive; can also reduce the starting carbonyl. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective, and does not require acidic conditions. masterorganicchemistry.comorganic-chemistry.org |

Hofmann Degradation and Related Rearrangement Pathways

The Hofmann rearrangement provides an alternative route to primary amines from primary amides, involving a one-carbon degradation of the amide. wikipedia.org In this pathway, a primary amide, such as 2-methyltetrahydrofuran-3-carboxamide, is treated with bromine and a strong base (e.g., sodium hydroxide).

The reaction proceeds through a series of steps:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation forms a bromoamide anion.

This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org

The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine, 2-methyltetrahydrofuran-3-amine. wikipedia.org

While effective, the strongly basic conditions of the traditional Hofmann rearrangement can be a limitation. chem-station.com Milder, modified procedures using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed to overcome this. chem-station.com A key advantage of this rearrangement is that the stereochemistry of the migrating group is retained. chem-station.com

Nucleophilic Displacement Reactions

Nucleophilic displacement is a fundamental C-N bond-forming strategy. It involves the reaction of a carbon electrophile, such as an alkyl halide or sulfonate, with a nitrogen nucleophile. nih.govlibretexts.org To synthesize 2-methyltetrahydrofuran-3-amine, one would start with a 2-methyltetrahydrofuran ring bearing a good leaving group at the 3-position, for example, 3-chloro- or 3-tosyloxy-2-methyltetrahydrofuran.

As previously mentioned, using ammonia as the nucleophile is problematic due to over-alkylation, which yields a mixture of primary, secondary, and tertiary amines. libretexts.org The Gabriel synthesis offers a robust solution by using the potassium salt of phthalimide. The phthalimide anion acts as a nucleophile, displacing the leaving group to form an N-substituted phthalimide. libretexts.org This intermediate is then cleaved, typically via hydrolysis with a strong base or with hydrazine, to release the desired primary amine cleanly. This two-step sequence ensures that only the primary amine is formed.

N-Alkylation to Incorporate the Hexyl Chain

Once the primary amine, 2-methyltetrahydrofuran-3-amine, has been synthesized, the final step is the introduction of the hexyl group onto the nitrogen atom to yield the target compound, N-Hexyl-2-methyltetrahydrofuran-3-amine.

Direct N-Alkylation under Controlled Conditions

Direct N-alkylation involves the reaction of the primary amine with a hexyl halide (e.g., 1-bromohexane). This is an SN2 reaction where the amine acts as the nucleophile. A significant challenge with this method is controlling the extent of alkylation. masterorganicchemistry.com The desired secondary amine product is itself nucleophilic and can react with another molecule of the hexyl halide to form an undesired tertiary amine (N,N-dihexyl-2-methyltetrahydrofuran-3-amine).

To favor mono-alkylation, reaction conditions must be carefully controlled. This often involves using a large excess of the primary amine relative to the alkylating agent, which statistically favors the reaction of the hexyl halide with the more abundant starting amine. Other strategies include slow addition of the alkylating agent and careful temperature control. However, separating the desired secondary amine from unreacted primary amine and the dialkylated byproduct can be challenging.

Reductive N-Alkylation Strategies for Primary Amine Precursors

A more controlled and generally higher-yielding method for N-alkylation is reductive N-alkylation, which is mechanistically identical to the reductive amination described earlier. acsgcipr.orgmasterorganicchemistry.com In this approach, the primary amine (2-methyltetrahydrofuran-3-amine) is reacted with a six-carbon aldehyde, hexanal.

This reaction forms an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. masterorganicchemistry.com This method inherently avoids the problem of over-alkylation because the imine can only form once on the primary amine. masterorganicchemistry.com The secondary amine product is generally less reactive under these conditions and does not compete in further reactions.

This one-pot procedure is highly efficient and compatible with a wide range of functional groups. The same reducing agents used for initial amination, such as sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, are effective for this transformation. organic-chemistry.org This strategy represents a robust and selective method for synthesizing N-Hexyl-2-methyltetrahydrofuran-3-amine from its primary amine precursor.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| N-Hexyl-2-methyltetrahydrofuran-3-amine | Target Compound |

| 2-methyltetrahydrofuran-3-ol | Precursor (Hydroxyl) |

| 3-bromo-2-methyltetrahydrofuran | Precursor (Halide) |

| 2-methyltetrahydrofuran-3-one | Precursor (Ketone) |

| 2-methyltetrahydrofuran-3-carboxamide | Precursor (Amide) |

| 2-methyltetrahydrofuran-3-amine | Intermediate (Primary Amine) |

| Ammonia | Reagent (Nitrogen Source) |

| Potassium Phthalimide | Reagent (Ammonia Surrogate) |

| Sodium Borohydride | Reducing Agent |

| Sodium Cyanoborohydride | Reducing Agent |

| Sodium Triacetoxyborohydride | Reducing Agent |

| N-bromosuccinimide (NBS) | Reagent (Bromine Source) |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent (Base) |

| 1-bromohexane | Reagent (Alkylating Agent) |

| Hexanal | Reagent (Aldehyde) |

Multi-Component Coupling Reactions Involving Amines

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools in modern organic synthesis. organic-chemistry.orgnih.gov For the synthesis of highly substituted amines, including tetrahydrofuran amine derivatives, several MCRs are particularly relevant.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.orgbyjus.com The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound capable of enolization. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. libretexts.orgwikipedia.orgadichemistry.com The final product is a β-amino-carbonyl compound, known as a Mannich base. byjus.comwikipedia.orgbuchler-gmbh.com Asymmetric variants of the Mannich reaction, often employing chiral catalysts like proline, can achieve high stereoselectivity, which is crucial for the synthesis of complex chiral molecules. wikipedia.orgbuchler-gmbh.com

Strecker Amino Acid Synthesis: As one of the oldest known MCRs, the Strecker synthesis provides a method for producing α-amino acids from aldehydes or ketones. nih.govwikipedia.orgmdpi.com The classical reaction involves an aldehyde, ammonia, and hydrogen cyanide. wikipedia.org The process begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The versatility of the Strecker synthesis allows for the use of various aldehydes and primary or secondary amines, leading to a wide range of N-substituted and α,α-disubstituted amino acids. wikipedia.org Modern variations utilize safer cyanide sources like trimethylsilyl cyanide (TMSCN). mdpi.comcabidigitallibrary.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, capable of producing α-aminoacyl amide derivatives with significant structural diversity. rsc.orgorganic-chemistry.org This reaction brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The mechanism is believed to start with the condensation of the amine and the carbonyl compound to form an imine. organic-chemistry.orgwikipedia.org This is followed by a series of nucleophilic additions involving the carboxylic acid and the isocyanide, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The Ugi reaction is exceptionally valuable for creating peptide-like structures and generating large libraries of compounds for pharmaceutical screening. rsc.orgorganic-chemistry.orgwikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form α-acyloxy amides. wikipedia.orgorganic-chemistry.orgchemistnotes.com Discovered in 1921, it is one of the first isocyanide-based MCRs. wikipedia.org The reaction mechanism is thought to involve the formation of an intermediate through the interaction of the three components, which then undergoes an intramolecular acyl transfer to give the final product. wikipedia.orgchemistnotes.com The Passerini reaction has been applied in the synthesis of various pharmaceuticals and natural products, including α-hydroxy-β-amino acids and complex peptides. wikipedia.orgacs.org

Table 1: Overview of Key Multi-Component Reactions for Amine Synthesis

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Mannich Reaction | Aldehyde, Amine (1° or 2°), Enolizable Carbonyl | β-Amino-carbonyl (Mannich Base) | Forms a new C-C bond via aminoalkylation. libretexts.orgwikipedia.org |

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile (hydrolyzes to α-Amino Acid) | A classic method for amino acid synthesis. wikipedia.orgmasterorganicchemistry.com |

| Ugi Reaction | Aldehyde/Ketone, Amine (1°), Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Highly convergent, creates peptide-like structures. organic-chemistry.orgwikipedia.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Three-component reaction forming an ester and amide bond. wikipedia.orgorganic-chemistry.org |

Convergent and Linear Total Synthesis Strategies

A plausible linear synthesis for N-Hexyl-2-methyltetrahydrofuran-3-amine could begin with a commercially available furan (B31954) derivative. The synthesis might proceed as follows:

Friedel-Crafts Acylation: Starting with 2-methylfuran, acylation at the 3-position could introduce a carbonyl group.

Reduction/Hydrogenation: The furan ring is then catalytically hydrogenated to the tetrahydrofuran ring. This step often reduces the ketone as well, which may or may not be desired depending on the subsequent steps.

Reductive Amination: The resulting ketone (or a re-oxidized version) undergoes reductive amination with hexylamine. This step directly forms the C-N bond and introduces the hexyl group, yielding the target molecule. Each step builds upon the last, characterizing the linear approach.

A potential convergent synthesis for N-Hexyl-2-methyltetrahydrofuran-3-amine would involve preparing two key intermediates independently:

Fragment A: 2-methyltetrahydrofuran-3-one. This fragment could be synthesized from a suitable precursor, such as through the cyclization of a 1,4-diol or the oxidation of 2-methyltetrahydrofuran-3-ol.

Fragment B: Hexylamine. This is a commercially available primary amine.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential reactions in a single pathway. | Independent synthesis of key fragments followed by late-stage coupling. |

| Overall Yield | Tends to be low; multiplicative effect of individual step yields. | Generally higher due to shorter individual synthetic sequences. |

| Efficiency | Can be inefficient for complex molecules due to low overall yield. | More efficient, especially for complex targets. |

| Example Route | 2-Methylfuran → Acylation → Hydrogenation → Reductive Amination | (Fragment A Synthesis) + (Fragment B) → Coupling |

Elucidation of Stereochemistry in N Hexyl 2 Methyltetrahydrofuran 3 Amine

Diastereoselectivity and Enantioselectivity Control in Synthetic Pathways

The synthesis of substituted tetrahydrofurans like N-Hexyl-2-methyltetrahydrofuran-3-amine often relies on cyclization reactions where the stereochemical outcome is carefully controlled. nih.govdatapdf.com The relative configuration of the substituents on the tetrahydrofuran (B95107) ring (diastereoselectivity) is typically established during the ring-forming step.

One powerful method involves the palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes. nih.govnih.gov In this approach, the geometry of the starting alkene precursor can dictate the stereochemistry of the final product. For instance, reactions starting with E-alkenes often lead to different diastereomers than those starting with Z-alkenes. nih.gov These reactions can form both a C-O and a C-C bond in a single step, generating trans-2,5- or trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, sometimes exceeding a 20:1 ratio. nih.govnih.gov The choice of ligands on the palladium catalyst and the nature of the substituents on the alkene also play a crucial role in directing the stereochemical outcome. nih.gov

Another effective strategy is the intramolecular SN' O-cyclization of alkoxides derived from allylic bromides. datapdf.com This method offers a pathway to stereoselectively construct vinyl tetrahydrofurans, which can be further functionalized. The reaction proceeds via a nucleophilic displacement with an allylic rearrangement, allowing for the formation of multiple chiral centers with a high degree of stereocontrol. datapdf.com By carefully selecting the reagents and reaction conditions, specific diastereomers of multi-substituted tetrahydrofurans can be synthesized. datapdf.com

The control of enantioselectivity, or the preferential formation of one enantiomer over the other, often involves the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. tcichemicals.com Asymmetric synthesis strategies aim to introduce an asymmetric center into a molecule, guiding the reaction toward a single enantiomer. tcichemicals.com

Table 1: Synthetic Strategies for Stereocontrolled Tetrahydrofuran Synthesis

| Synthetic Method | Key Features | Stereochemical Control | Typical Diastereomeric Ratio |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Cyclization of γ-hydroxy alkenes. nih.govnih.gov | Controlled by alkene geometry (E/Z) and catalyst system. nih.gov | Up to >20:1 for trans products. nih.gov |

| Intramolecular SN' O-Cyclization | Cyclization of alkoxides from allylic bromides. datapdf.com | High stereocontrol in the formation of multiple chiral centers. datapdf.com | Can achieve complete stereochemical control. datapdf.com |

Chiral Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a chiral resolution process is required to separate them. tcichemicals.com This is a crucial step as different enantiomers of a compound can have vastly different biological effects.

The most common method for resolving chiral amines is through the formation of diastereomeric salts. tcichemicals.com This indirect method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).

Absolute and Relative Configuration Assignment Methodologies

Once a single stereoisomer is isolated, its precise three-dimensional structure must be determined. This involves assigning the relative configuration (the orientation of substituents relative to each other, e.g., cis/trans) and the absolute configuration (the exact spatial arrangement at each chiral center, e.g., R/S).

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. escholarship.org The technique requires a well-ordered single crystal of the compound or a suitable crystalline derivative. Since amines can sometimes be difficult to crystallize, they are often converted into salts (e.g., hydrochlorides) or amides, which tend to form higher quality crystals.

In this method, a beam of X-rays is directed at the crystal. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density in the crystal can be generated. This map reveals the precise location of each atom in the molecule, providing an unambiguous determination of its complete stereostructure. researchgate.net The data can definitively establish bond lengths, bond angles, and the absolute configuration at each stereocenter. researchgate.net

In cases where suitable crystals cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. To determine the absolute configuration of a chiral primary amine like N-Hexyl-2-methyltetrahydrofuran-3-amine, a common approach is to derivatize it with a chiral derivatizing agent (CDA). frontiersin.org

One advanced technique involves reacting the amine with both enantiomers of a CDA, such as α-fluorinated phenylacetic acid (FPA), to form a pair of diastereomeric amides. frontiersin.org These diastereomers are distinct compounds and will exhibit different chemical shifts in their NMR spectra. By analyzing the 19F NMR spectrum, the chemical shift difference (Δδ) between the two diastereomers can be measured.

This experimental Δδ value is then compared to theoretical values calculated using computational methods like Density Functional Theory (DFT). frontiersin.org Separate calculations are performed for the diastereomers formed from the (R)-amine and the (S)-amine. The absolute configuration of the original amine is assigned by matching the sign (positive or negative) of the experimentally measured Δδ to the sign of the calculated Δδ. frontiersin.org This method provides a powerful and reliable alternative to X-ray crystallography for assigning absolute configurations. frontiersin.org

Table 2: Methods for Stereochemical Configuration Assignment

| Method | Principle | Outcome | Requirements |

|---|---|---|---|

| X-ray Diffraction | Diffraction of X-rays by a single crystal. researchgate.netresearchgate.net | Unambiguous determination of both relative and absolute configuration. | High-quality single crystal of the compound or a derivative. escholarship.org |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with different NMR spectral properties. frontiersin.org | Assignment of absolute configuration by comparing experimental and calculated spectral data. frontiersin.org | Racemic amine sample and chiral derivatizing agents. |

Chemical Reactivity and Transformations of N Hexyl 2 Methyltetrahydrofuran 3 Amine Derivatives

Reactivity Profiles of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic and basic center, which is the site of numerous chemical transformations. libretexts.org

The secondary amine of N-Hexyl-2-methyltetrahydrofuran-3-amine is readily susceptible to reactions with acylating, sulfonylating, and carbamoylating agents to form corresponding amides, sulfonamides, and ureas. These reactions are fundamental in organic synthesis for installing protecting groups or for building more complex molecular architectures. bath.ac.uk

Acylation: This is one of the most common reactions for amines, involving the formation of an amide bond. bath.ac.ukresearchgate.net It can be achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For instance, the reaction with acetyl chloride would yield N-acetyl-N-hexyl-2-methyltetrahydrofuran-3-amine. The reaction mechanism typically involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Sulfonamidation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form stable sulfonamides. This transformation is significant in medicinal chemistry and for the creation of specific functional groups.

Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides results in the formation of substituted ureas. Alternatively, carbamates can be synthesized through reactions involving chloroformates or by utilizing transcarbamoylation methods. organic-chemistry.org Carbamoylimidazolium salts have been shown to be effective N,N-disubstituted carbamoylating reagents that react with amines in high yields. organic-chemistry.org

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonamidation | Sulfonyl Chloride | Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Carbamoylation | Isocyanate | Hexyl Isocyanate (C₆H₁₃NCO) | Urea |

| Carbamoylation | Carbamoyl Chloride | Dimethylcarbamoyl Chloride ((CH₃)₂NCOCl) | Urea |

The amine functionality serves as a versatile handle for derivatization, enabling the molecule to be conjugated to other chemical entities or to be elaborated into more complex structures. The synthesis of derivatives from 3-aminofurans, a related class of compounds, highlights the utility of the amine group in building diverse molecular frameworks. researchgate.net

For conjugation purposes, the amine can be reacted with molecules containing a compatible functional group, such as an activated ester or an isothiocyanate, to form stable covalent linkages. This is a common strategy in bioconjugation chemistry for attaching labels, probes, or other macromolecules.

For synthetic elaboration, the amine can be a key functional group in multi-step syntheses. It can direct further reactions or be transformed into other functionalities. For example, N-dealkylation, the removal of an N-alkyl group, is a significant transformation that can provide routes to primary or other secondary amines, which may be valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov While challenging, methods for cleaving C-N bonds, such as palladium-catalyzed processes, have been developed. nih.gov

Like most simple alkyl amines, the nitrogen atom in N-Hexyl-2-methyltetrahydrofuran-3-amine possesses a lone pair of electrons, rendering it a Brønsted-Lowry and Lewis base. libretexts.org The basicity is comparable to other dialkylamines, with an expected pKa in the range of 9.5 to 11.0. libretexts.org This basicity allows it to react with acids to form the corresponding ammonium (B1175870) salts.

In non-aqueous solvents, particularly those with low dielectric constants like chloroform, the resulting ammonium cation and the acid's conjugate base anion will exist predominantly as ion pairs or larger aggregates rather than free, dissociated ions. nih.gov The formation and nature of these ion pairs are influenced by solvent polarity, temperature, and concentration. nih.gov Studies on ionic liquids with similar structures, such as 1-hexyl-3-methylimidazolium (B1224943) salts in chloroform, have shown that ion pairing progresses to the formation of aggregates as concentration increases. nih.gov This behavior is crucial in understanding the solubility, reactivity, and transport properties of the amine salt in organic media.

Transformations Involving the Tetrahydrofuran (B95107) Ring System

The 2-methyltetrahydrofuran (B130290) ring is generally stable but can undergo transformations under specific conditions, most notably ring-opening reactions. The presence of the methyl group and the amine substituent influences the regioselectivity of these reactions.

The cleavage of the ether C-O bonds in the tetrahydrofuran ring typically requires the use of strong acids or specific reagents. The ring strain in five-membered rings like tetrahydrofuran is not as high as in smaller rings, making ring-opening a challenging transformation. researchgate.net

Mechanistic studies on tetrahydrofuran (THF) and its derivatives have identified several pathways for ring-opening:

Lewis Acid Catalysis: Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄) can coordinate to the ether oxygen, activating the C-O bond and facilitating nucleophilic attack by a halide or another nucleophile. researchgate.netresearchgate.net For 2-methyltetrahydrofuran, this cleavage can proceed via an SN2-type mechanism. The regioselectivity of the attack is influenced by the steric hindrance of the methyl group. Attack at the less hindered C5 position leads to the formation of a primary halide, while attack at the C2 position yields a secondary halide. researchgate.net

Frustrated Lewis Pairs (FLPs): Intramolecular FLPs have been shown theoretically and experimentally to activate and open the THF ring. nih.gov The mechanism involves initial activation of the ether oxygen by the Lewis acidic center, followed by an attack from the Lewis basic center. nih.gov

Boron Reagents: Various B-bromoborane reagents have been studied for the regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran. researchgate.net The reaction predominantly follows an SN2 pathway, favoring the formation of the primary bromide due to attack at the less sterically hindered carbon. researchgate.net

| Reagent | Reaction Conditions | Product Ratio (Primary Bromide : Secondary Bromide) |

|---|---|---|

| BBr₃ | CH₂Cl₂, 0°C, 2h | 1.8 : 1 |

| BHBr₂·SMe₂ | CH₂Cl₂, 0°C, 24h | 3.5 : 1 |

| (MeO)₂BBr | CH₂Cl₂, -25°C, 72h | 12.3 : 1 |

| MeOBBr₂ | CH₂Cl₂, 0°C, 2h | 3.7 : 1 |

The selective functionalization of the saturated C-H bonds of the tetrahydrofuran ring, without inducing ring-opening, is a significant synthetic challenge. Unlike aromatic or unsaturated systems, the tetrahydrofuran ring lacks inherent sites of reactivity. The presence of the methyl group at the 2-position provides some differentiation between the ring carbons.

Research on 2-methyltetrahydrofuran (2-MeTHF) has shown its stability against certain strong bases like n-butyllithium compared to THF. d-nb.info While THF undergoes rapid deprotonation at the C2 position, the methyl group in 2-MeTHF significantly slows this process, highlighting the effect of substitution on ring reactivity. d-nb.info

Strategies for functionalization would likely rely on advanced methods such as:

Directed C-H Activation: Where the existing amine or a derivative thereof could direct a metal catalyst to activate a specific C-H bond on the ring.

Radical Reactions: Free-radical halogenation could introduce a functional group onto the ring, though this often suffers from a lack of selectivity.

Synthesis from Pre-functionalized Precursors: A more common approach is to construct the substituted tetrahydrofuran ring from acyclic precursors that already contain the desired functionalities. Enantioselective syntheses of substituted 2-methyl-tetrahydrofuran derivatives have been achieved through methods like Sharpless asymmetric dihydroxylation followed by cyclization. nih.gov

Regioselective and Chemoselective Control in Derivative Synthesis

The synthesis of specific derivatives of N-Hexyl-2-methyltetrahydrofuran-3-amine requires precise control over reaction selectivity. Chemoselectivity—the ability to react with one functional group in the presence of others—and regioselectivity—the ability to control the position of a chemical change in a molecule with multiple reactive sites—are paramount. The core structure of N-Hexyl-2-methyltetrahydrofuran-3-amine presents several potential sites for reaction: the secondary amine, the ether oxygen, and the various C-H bonds on both the tetrahydrofuran (THF) ring and the N-hexyl chain. Strategic control allows for the targeted synthesis of derivatives with desired functionalities.

Chemoselective Functionalization of the Amine Group

The secondary amine is generally the most nucleophilic and reactive site in the molecule, making it the primary target for a wide range of transformations.

N-Alkylation and N-Arylation: Selective mono-alkylation of the secondary amine can be achieved using various alkylating agents. organic-chemistry.org Traditional methods often lead to overalkylation, but modern catalytic systems offer high chemoselectivity. organic-chemistry.org For instance, borrowing from general amine synthesis, iridium or ruthenium-based catalysts can facilitate the N-alkylation of amines with alcohols, providing a green and efficient route that avoids harsh alkyl halides. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions, such as ether cleavage. Cesium hydroxide (B78521) has also been shown to promote selective mono-N-alkylation of primary amines, a principle that can be extended to secondary amines to prevent the formation of quaternary ammonium salts. organic-chemistry.org

N-Acylation and N-Sulfonylation: The amine can be readily converted to amides and sulfonamides by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions are typically highly chemoselective for the nitrogen atom due to its high nucleophilicity compared to the ether oxygen. These transformations are often quantitative and proceed under mild conditions, frequently using a mild base to scavenge the acid byproduct.

Regioselective Functionalization of the Tetrahydrofuran Ring

Achieving regioselectivity on the THF ring is more challenging due to the lower reactivity of its C-H bonds compared to the amine. However, several strategies can be employed.

Directing Group Effects: The existing substituents—the methyl group at C2 and the N-hexylamine group at C3—exert significant electronic and steric influence on the reactivity of the ring. The amine group, particularly after conversion to an amide or another directing group, can facilitate regioselective C-H functionalization at adjacent positions. mdpi.com For instance, metal-catalyzed C-H activation reactions often rely on a coordinating group to direct the catalyst to a specific C-H bond, suggesting that functionalization at the C2 or C4 position could be selectively achieved. mdpi.com The steric bulk of the N-hexyl group and the C2-methyl group would likely influence the accessibility of different ring positions to incoming reagents. nih.gov

Synthesis from Functionalized Precursors: A common and highly effective strategy for achieving regiocontrol is to build the desired functionality into the precursors before the formation of the THF ring. Many stereoselective methods for constructing substituted tetrahydrofurans rely on the cyclization of precisely functionalized acyclic precursors. nih.gov For example, an intramolecular SN2 reaction between a hydroxyl group and a leaving group on a carbon chain is a classic method for forming the THF ring with defined stereochemistry and substitution patterns. nih.gov By starting with a precursor that already contains the desired functionality at a specific position, the challenge of selective functionalization on the pre-formed heterocycle is circumvented.

Control in Reductive Amination Pathways

One of the most efficient routes to THF-derived amines involves the reductive amination of furan- or THF-derived ketones. scispace.com This process is a prime example of where both chemo- and regioselectivity are critical.

In a typical synthesis starting from a furan-based precursor, multiple transformations occur in one pot: hydrogenation of the furan (B31954) ring to a THF ring, condensation of a ketone with an amine to form an imine, and subsequent reduction of the imine to the target amine. scispace.com

Chemoselectivity: The catalyst must be chosen to selectively reduce the furan ring and the C=N bond of the imine intermediate without causing hydrogenolysis (cleavage) of the C-O ether bonds in the ring. Palladium on alumina (B75360) (Pd/Al₂O₃) has been shown to be a highly active and chemoselective catalyst for this transformation, yielding THF-amines without significant formation of byproducts from ring-opening. scispace.com

Regioselectivity: When starting from unsymmetrical furan precursors, the position of the resulting amine on the THF ring is dictated by the position of the carbonyl group in the ketone precursor. This provides inherent regiocontrol over the placement of the amine functionality.

The table below illustrates the influence of catalysts and conditions on the chemoselective synthesis of THF-amines from furanic precursors, a strategy applicable to the synthesis of N-Hexyl-2-methyltetrahydrofuran-3-amine.

Table 1. Catalyst Performance in the Chemoselective Reductive Amination to Tetrahydrofuran (THF) Amines.

The following table outlines various synthetic methods and the type of selectivity they control in the context of synthesizing derivatives of substituted tetrahydrofurans.

Table 2. Overview of Synthetic Strategies for Selective Functionalization.

Conformational Analysis and Advanced Computational Studies of N Hexyl 2 Methyltetrahydrofuran 3 Amine

Computational Methodologies for Conformational Space Exploration (e.g., Ab Initio, Density Functional Theory (DFT))

The computational investigation of N-Hexyl-2-methyltetrahydrofuran-3-amine relies on robust theoretical methodologies to navigate its complex potential energy surface. The primary goal is to identify stable conformers and the energy barriers separating them. Two foundational quantum chemical methods, Ab Initio and Density Functional Theory (DFT), are central to this exploration. nih.govnih.gov

Ab initio methods, derived "from the beginning," use first principles of quantum mechanics without experimental data, except for fundamental constants. nih.govstackexchange.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with computational cost increasing significantly with the level of theory and the size of the basis set. researchgate.net For a molecule of this size, high-level CC calculations like CCSD(T) are often reserved for refining the energies of a few critical conformers identified by more cost-effective methods. nih.gov

Density Functional Theory (DFT) has become the workhorse for conformational analysis of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. nih.govstackexchange.com DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. stackexchange.com The accuracy of DFT is contingent on the choice of the exchange-correlation functional. nih.govstackexchange.com Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, are widely used. bohrium.comresearchgate.net The inclusion of dispersion corrections (e.g., Grimme's D3 scheme) is crucial for accurately describing the non-covalent interactions that govern the conformational preferences of the flexible hexyl chain. nih.govbohrium.com

The exploration process typically begins with a molecular mechanics (MM) based conformational search to generate a large number of initial geometries. These geometries are then optimized using a DFT method, commonly with a modest basis set (e.g., 6-31G(d)). Subsequent frequency calculations verify that the optimized structures are true minima on the potential energy surface and provide thermodynamic data like Gibbs free energies. bohrium.com To achieve higher accuracy, the energies of the lowest-energy conformers are often re-calculated using a larger basis set (e.g., aug-cc-pVTZ) and a more sophisticated functional or even an ab initio method. researchgate.net

| Methodology | Principle | Common Application for N-Hexyl-2-methyltetrahydrofuran-3-amine | Strengths & Weaknesses |

| Ab Initio (MP2, CCSD(T)) | Solves the Schrödinger equation without empirical parameters, based on the wavefunction. stackexchange.com | High-accuracy single-point energy calculations for key conformers. | Strengths: High accuracy, systematic improvability. Weaknesses: Computationally very expensive, limited to smaller systems or specific conformers. |

| Density Functional Theory (DFT) | Calculates energy based on the molecule's electron density using approximate functionals. nih.govstackexchange.com | Geometry optimization, frequency analysis, and relative energy calculations for a wide range of conformers. bohrium.com | Strengths: Good accuracy for a moderate computational cost, suitable for larger molecules. Weaknesses: Accuracy depends on the chosen functional; standard functionals may poorly describe dispersion forces without correction. |

| Molecular Mechanics (MM) | Uses classical physics principles and a parameterized force field to calculate energy. | Initial broad conformational search to generate starting structures for quantum mechanical optimization. | Strengths: Extremely fast, can handle very large systems and long timescales. Weaknesses: Accuracy is limited by the quality of the force field; does not describe electronic effects. |

Analysis of Tetrahydrofuran (B95107) Ring Pucker and Flexibility

The tetrahydrofuran (THF) ring is not planar and exhibits significant flexibility, a phenomenon known as pseudorotation. d-nb.info Its conformation is described by puckering, which involves out-of-plane displacements of the ring atoms to alleviate torsional strain. The two most prominent conformations in the pseudorotation itinerary are the envelope (E) and twist (T) forms. d-nb.infoyorku.ca

In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom puckered out of this plane. d-nb.info In a twist conformation, three adjacent atoms are coplanar, while the other two are displaced on opposite sides of the plane. d-nb.info For N-Hexyl-2-methyltetrahydrofuran-3-amine, the specific puckering of the THF ring will be heavily influenced by the steric and electronic demands of the methyl and N-hexylamine substituents.

Computational studies on substituted THF derivatives show that the relative stability of E and T conformers is dictated by the substituent's preference for pseudo-axial or pseudo-equatorial positions to minimize gauche interactions and other non-bonded strains. nih.gov For instance, in tetrahydrofurfuryl alcohol, the orientation of the substituent influences whether an E or T ring geometry is favored. yorku.ca Similarly, the relative stereochemistry of the C2-methyl and C3-amine groups in the target molecule will create a strong bias for specific puckered forms. Density Functional Theory (DFT) calculations are essential to determine the precise puckering coordinates (amplitude and phase angle) and the relative energies of the different ring conformers. The energy barriers for interconversion between these forms are typically low, suggesting that the ring remains flexible at room temperature. yorku.ca

| Conformation Type | Description | Key Geometric Feature | Influence of Substituents |

| Envelope (E) | Four ring atoms are coplanar; the fifth is out of the plane. d-nb.info | A single atom is significantly displaced from the plane of the other four. | Favored when a bulky substituent can occupy a pseudo-equatorial position on the "flap" to reduce steric strain. |

| Twist (T) | Three adjacent ring atoms are coplanar; the other two are on opposite sides of the plane. d-nb.info | Characterized by a C2 axis of symmetry in an unsubstituted ring. | Can better accommodate multiple substituents by placing them in staggered arrangements, minimizing torsional strain. nih.gov |

Conformational Preferences and Rotational Isomerism of the N-Hexyl Substituent

The N-hexyl substituent introduces a significant degree of conformational complexity due to the rotation around its multiple single bonds (C-N and C-C). This rotation gives rise to a landscape of different rotational isomers, or rotamers. The relative stability of these rotamers is governed by a balance of steric hindrance and weak intramolecular interactions.

Computational analysis is critical for mapping the potential energy surface associated with the rotation of the hexyl chain. Key dihedral angles to consider include the C3-N-C1'-C2' angle (defining the orientation of the hexyl chain relative to the THF ring) and the successive C-C-C-C angles along the alkyl chain. The lowest energy conformations for simple n-alkanes are typically the all-anti (or all-trans) arrangements, which minimize steric repulsion. nih.gov However, in N-Hexyl-2-methyltetrahydrofuran-3-amine, interactions between the hexyl chain and the THF ring can stabilize certain gauche conformers.

For example, a gauche bend in the initial part of the chain might allow for a stabilizing intramolecular hydrogen bond between the amine proton (N-H) and the THF ring's oxygen atom. DFT calculations can quantify the energy differences between various rotamers. Variable temperature NMR spectroscopy could, in principle, provide experimental evidence for the existence of multiple rotamers if the energy barriers to interconversion are high enough to allow for their observation on the NMR timescale. acs.org

| Dihedral Angle | Conformer | Relative Energy | Description |

| ~180° | Anti (trans) | Lowest | Substituents are positioned on opposite sides of the bond, minimizing steric strain. Favored for extended alkyl chains. |

| ~±60° | Gauche | Higher | Substituents are positioned at a 60° angle. Introduces steric strain (gauche interaction) but may be stabilized by other interactions like hydrogen bonding. |

| 0° | Eclipsed (syn) | Highest | Substituents are directly aligned. Represents a rotational barrier (transition state), not a stable conformer. |

Intermolecular Interactions and Solvation Effects (e.g., Hydrogen Bonding, Solvent Polarity)

The chemical behavior of N-Hexyl-2-methyltetrahydrofuran-3-amine is profoundly influenced by its interactions with neighboring molecules and the surrounding solvent. The primary amine group is a key functional center, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). acs.org This allows for the formation of strong N-H···N hydrogen-bonded networks in the condensed phase. nih.govacs.org The oxygen atom of the THF ring provides an additional hydrogen bond acceptor site.

The long hexyl chain contributes significantly through weaker but cumulative van der Waals (dispersive) interactions. nih.gov These interactions are crucial for the molecule's packing in a solid state and influence its physical properties.

When dissolved, the molecule's conformation and reactivity are modulated by solvation effects. nih.gov In polar protic solvents like water or alcohols, the solvent molecules can form strong hydrogen bonds with the amine group and the THF oxygen. scribd.comresearchgate.net This solvation stabilizes the molecule, particularly its more polar conformers. askfilo.com The reorganization of solvent molecules can provide a mechanism for conformational changes that might be less favorable in the gas phase. nih.gov In non-polar solvents, dispersive forces with the hexyl chain will be more dominant, potentially favoring more extended, less polar conformations. scribd.com Computational models, particularly those using a polarizable continuum model (PCM) or explicit solvent molecules, are used to simulate these effects and predict how solvent polarity alters conformational equilibria and reaction barriers. researchgate.netacs.org

| Interaction Type | Participating Groups | Description | Effect of Solvent Polarity |

| Hydrogen Bonding | Amine (N-H), THF Oxygen (O), Nitrogen lone pair (N:) | Strong, directional electrostatic attraction. N-H acts as a donor; O and N act as acceptors. acs.org | Stronger and more influential in polar protic solvents, which can compete for hydrogen bonding sites. |

| Dipole-Dipole | THF ether linkage, C-N bond | Electrostatic interaction between permanent dipoles of the polar functional groups. | More significant in polar aprotic solvents; screened by high-dielectric-constant solvents. |

| Van der Waals (Dispersion) | N-Hexyl chain, Methyl group, THF backbone | Weak, non-directional attractions arising from temporary fluctuations in electron density. nih.gov | Dominant interaction in non-polar solvents and between the non-polar parts of the molecule. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving N-Hexyl-2-methyltetrahydrofuran-3-amine. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

For reactions involving the amine group, such as nucleophilic addition to a carbonyl compound, DFT calculations can model the entire reaction pathway. acs.orgresearchgate.net This involves locating the transition state structure, which is a first-order saddle point on the PES. Frequency calculations are used to confirm the TS, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Studies on related amine-catalyzed reactions show that computational analysis can reveal subtle mechanistic details, such as the role of intramolecular hydrogen bonding in stabilizing a transition state or the preference for specific stereochemical outcomes. acs.orgnih.gov Similarly, reactions involving the THF ring, such as acid-catalyzed ring-opening, can be investigated. bohrium.comnih.gov Theoretical models can predict whether the reaction proceeds through a concerted or stepwise mechanism and how the substituents on the ring influence the activation barrier. bohrium.com These computational insights are invaluable for understanding reactivity and guiding the design of new synthetic routes. rsc.org

| Computational Step | Purpose | Information Obtained |

| Reactant/Product Optimization | Find the lowest energy structures of starting materials and final products. | Geometries, electronic structures, and relative energies (enthalpy of reaction). |

| Transition State (TS) Search | Locate the highest energy point along the lowest energy reaction path (the saddle point). | Geometry of the activated complex, identification of bonds being formed/broken. |

| Frequency Analysis | Characterize stationary points and calculate zero-point vibrational energies (ZPVE). | Confirmation of minima (0 imaginary frequencies) and TS (1 imaginary frequency). Provides thermodynamic corrections. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Follow the path downhill from the TS to connect it to the correct reactants and products. | Confirmation that the located TS connects the desired minima on the potential energy surface. |

| Solvation Modeling (e.g., PCM) | Account for the effect of the solvent on the energies of all species. acs.org | More realistic activation and reaction energies that can be compared with experimental data in solution. |

Spectroscopic Characterization and Rigorous Structural Elucidation of N Hexyl 2 Methyltetrahydrofuran 3 Amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For N-Hexyl-2-methyltetrahydrofuran-3-amine (C₁₁H₂₃NO), HRMS would provide the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). This high degree of accuracy is essential for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like N-Hexyl-2-methyltetrahydrofuran-3-amine. Due to the presence of the basic secondary amine group, the compound is readily protonated in the positive ion mode.

In a typical analysis, the compound would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the ESI source. The resulting mass spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₁H₂₃NO, the exact mass of the neutral molecule is 185.1780 g/mol . Therefore, high-resolution mass spectrometry (HRMS) would detect the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 186.1858. The observation of this ion with high accuracy confirms the elemental composition of the molecule.

Table 1: Predicted ESI-MS Data for N-Hexyl-2-methyltetrahydrofuran-3-amine

| Ion Species | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₂₄NO]⁺ | 186.1858 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 186.2) and analyzing the resulting product ions. The fragmentation pathways are governed by the underlying chemical structure, particularly the locations of the amine and ether functional groups.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent (alpha) to the protonated nitrogen atom is a dominant fragmentation route for amines. This could involve the cleavage of the N-hexyl bond or the C2-C3 and C3-C4 bonds within the tetrahydrofuran (B95107) ring.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is common. For instance, the loss of hexene (C₆H₁₂) from the hexyl group is a plausible pathway.

A theoretical fragmentation pattern allows for the structural assignment of the major product ions, confirming the connectivity of the alkyl chain and the substituted ring system.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 186.2)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 186.2 | 102.1 | C₆H₁₂ (Hexene) | Protonated 2-methyltetrahydrofuran-3-amine |

| 186.2 | 86.1 | C₆H₁₃N (Hexylamine) | 2-Methyltetrahydrofuran (B130290) fragment ion |

| 102.1 | 84.1 | H₂O (Water) | Dehydrated 2-methyltetrahydrofuran-3-amine fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of N-Hexyl-2-methyltetrahydrofuran-3-amine would display key absorption bands confirming its structure. The presence of a secondary amine is indicated by a single, moderate N-H stretching vibration. The aliphatic C-H stretches from the hexyl group and the tetrahydrofuran ring would produce strong signals. Furthermore, the C-O-C stretch of the ether and the C-N stretch of the amine provide crucial fingerprint information.

Raman spectroscopy would complement this data, often showing strong signals for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for N-Hexyl-2-methyltetrahydrofuran-3-amine

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3300 | 3350 - 3300 | Weak-Medium |

| C-H Stretch | Alkane (CH₂, CH₃) | 2960 - 2850 | 2960 - 2850 | Strong |

| N-H Bend | Secondary Amine | 1650 - 1550 | Weak | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1180 | 1250 - 1180 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of N-Hexyl-2-methyltetrahydrofuran-3-amine, or more likely a salt derivative (e.g., hydrochloride salt) to enhance crystallinity, must be grown. researchgate.netmdpi.comrsc.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed electron density map, from which the atomic positions are determined. nih.gov

Since N-Hexyl-2-methyltetrahydrofuran-3-amine has two chiral centers (at C2 and C3), X-ray crystallography can determine the relative and absolute stereochemistry (e.g., (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R)), providing definitive proof of the synthesized stereoisomer.

Table 4: Representative Crystallographic Data for a Hypothetical N-Hexyl-2-methyltetrahydrofuran-3-amine HCl Salt

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₂₄ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 8.53 Å, c = 15.22 Å, β = 95.1° |

| Volume | 1309 ų |

| Z (Molecules/Unit Cell) | 4 |

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Confirmation

As a chiral molecule, N-Hexyl-2-methyltetrahydrofuran-3-amine will interact differently with left- and right-circularly polarized light. Chiroptical techniques measure this differential interaction and are essential for confirming the absolute configuration in solution and assessing enantiomeric purity. wikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net An ORD spectrum of a single enantiomer would display a characteristic curve, known as a Cotton effect, in the region of the molecule's electronic absorptions (typically in the UV range for the amine and ether chromophores).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral environment.

By comparing the experimentally obtained ECD/ORD spectra with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., (2R, 3S)), the absolute configuration of the synthesized compound can be confidently assigned. The sign and magnitude of the Cotton effect are highly sensitive to the spatial arrangement of the atoms around the chromophores.

Table 5: Hypothetical Chiroptical Data for a Single Enantiomer

| Technique | Wavelength (nm) | Observed Signal | Associated Chromophore |

|---|---|---|---|

| ECD | 215 | Positive Maximum (Δε) | n → σ* (C-N) |

| ORD | 225 | Peak (Positive Rotation) | Positive Cotton Effect |

Applications of N Hexyl 2 Methyltetrahydrofuran 3 Amine As a Molecular Scaffold and Ligand in Catalysis and Organic Synthesis

Principles of Ligand Design Utilizing Tetrahydrofuran (B95107) Amine Scaffolds

The design of effective ligands is a cornerstone of modern catalysis. Tetrahydrofuran amine scaffolds, such as N-Hexyl-2-methyltetrahydrofuran-3-amine, offer several advantageous features for ligand design. The tetrahydrofuran ring is a privileged structural motif in many biologically active molecules and chiral ligands. researchgate.net Its five-membered ring structure can adopt various conformations, but the substituents often lock it into a preferred arrangement, providing a well-defined three-dimensional space around a coordinated metal center.

Key principles in the design of ligands based on this scaffold include:

Stereochemical Control: The tetrahydrofuran ring in N-Hexyl-2-methyltetrahydrofuran-3-amine possesses multiple stereocenters. By synthesizing specific stereoisomers, it is possible to create a chiral environment around the catalytic center. This is fundamental for asymmetric catalysis, where the ligand's chirality is transferred to the substrate, leading to the preferential formation of one enantiomer of the product. sigmaaldrich.com

Electronic Tuning: The oxygen atom in the tetrahydrofuran ring and the nitrogen atom of the amine group are both Lewis basic sites that can coordinate to a metal. The electron-donating properties of the alkyl substituents (hexyl and methyl) can influence the electron density at the nitrogen atom, thereby modulating the strength of the metal-ligand bond. This, in turn, affects the reactivity and stability of the catalyst.

Steric Hindrance: The N-hexyl and 2-methyl groups introduce steric bulk around the coordinating amine. This steric hindrance can be strategically used to control the access of substrates to the catalytic center, influencing selectivity, particularly in reactions where distinguishing between different-sized substrates is important. The bulky groups can also help to create a chiral pocket that enhances enantioselectivity.